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This in-depth technical guide explores the pivotal role of ζ-carotene (zeta-carotene) in the

intricate world of carotenoid metabolism. As a critical intermediate, ζ-carotene stands at a

metabolic crossroads, influencing the production of a vast array of downstream carotenoids

essential for photosynthesis, photoprotection, and the synthesis of vital hormones in plants and

microorganisms. This document provides a comprehensive overview of its biosynthesis,

enzymatic conversion, and the regulatory networks that govern its flux through the carotenoid

pathway.

Introduction to ζ-Carotene
ζ-Carotene is an acyclic C40 carotenoid that serves as a key precursor in the biosynthesis of

colored carotenoids such as lycopene, β-carotene, and lutein.[1][2] Unlike the more familiar

cyclic carotenes, ζ-carotene possesses a linear structure.[1] Its formation and subsequent

metabolism are tightly regulated by a series of enzymes, making it a crucial control point in the

overall pathway. The accumulation or depletion of ζ-carotene, often observed in genetic

mutants, has profound effects on plant development and stress response, highlighting its

metabolic significance.[3][4]

The Biosynthetic Pathway of ζ-Carotene
The journey to synthesizing the vast array of carotenoids begins with the head-to-head

condensation of two geranylgeranyl diphosphate (GGPP) molecules to form the first C40
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carotenoid, 15-cis-phytoene. This reaction is catalyzed by the enzyme phytoene synthase

(PSY).[5] From here, a series of desaturation and isomerization reactions, collectively known

as the poly-cis pathway in plants, leads to the formation of various carotenoid intermediates.[6]

The direct precursor to ζ-carotene is phytoene. The conversion of phytoene to ζ-carotene is a

two-step desaturation process catalyzed by the enzyme phytoene desaturase (PDS).[7] PDS

introduces two double bonds into the phytoene molecule, first forming phytofluene and then

9,15,9′-tri-cis-ζ-carotene.[4][6]

The subsequent metabolism of ζ-carotene is a critical juncture in the pathway, involving two key

enzymes: ζ-carotene isomerase (Z-ISO) and ζ-carotene desaturase (ZDS).

Isomerization by ζ-Carotene Isomerase (Z-ISO)
The 9,15,9′-tri-cis-ζ-carotene produced by PDS is not the preferred substrate for the next

desaturation step. The central 15-cis double bond must be isomerized to a trans configuration.

This crucial isomerization is catalyzed by ζ-carotene isomerase (Z-ISO), which converts

9,15,9′-tri-cis-ζ-carotene to 9,9′-di-cis-ζ-carotene.[8][9] In photosynthetic tissues, this

isomerization can also be partially driven by light.[8] However, Z-ISO is essential for carotenoid

biosynthesis in non-photosynthetic tissues like roots and during development in the dark.[9][10]

Z-ISO is a heme b-containing enzyme.[9]

Desaturation by ζ-Carotene Desaturase (ZDS)
ζ-Carotene desaturase (ZDS) is responsible for introducing two additional double bonds into

the ζ-carotene backbone, converting 9,9′-di-cis-ζ-carotene into neurosporene and subsequently

into lycopene.[4][11][12] Specifically, ZDS catalyzes the conversion of 9,9′-di-cis-ζ-carotene to

7,9,9′-tri-cis-neurosporene and then to 7,9,7′,9′-tetra-cis-lycopene (prolycopene).[6] This tetra-

cis form of lycopene is then acted upon by another isomerase, carotenoid isomerase

(CRTISO), to produce the all-trans-lycopene that serves as the substrate for cyclization

reactions leading to the formation of α- and β-carotene.[6]

The activity of ZDS is a critical control point. Mutations in the ZDS gene can lead to the

accumulation of ζ-carotene and a viviparous (pre-harvest sprouting) phenotype in kernels of

maize, demonstrating the essential role of this enzyme in normal plant development.[3][4]

Biosynthesis of Carotenoids Highlighting ζ-Carotene.
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Quantitative Data in ζ-Carotene Metabolism
The following tables summarize key quantitative data related to ζ-carotene metabolism,

providing a comparative overview for researchers.

Enzyme Organism Substrate K_m_ (µM)
V_max_
(nmol mg⁻¹
h⁻¹)

Reference(s
)

ζ-Carotene

Desaturase

(ZDS)

Anabaena

PCC 7120
ζ-Carotene 10 Not Reported [13]

ζ-Carotene

Desaturase

(ZDS)

Anabaena

PCC 7120

Neurosporen

e
10 Not Reported [13]

Plant/Tissue Genotype
ζ-Carotene Content
(µg/g FW)

Reference(s)

Tomato Fruit (Mature

Green)
Psy-1

Present (levels

increase with ripening)
[14]

Tomato Fruit (Breaker

Stage)
Wild Type Trace amounts [15]

Sweet Potato

('Beauregard')
Wild Type

Detected, but not

quantified
[16]

Maize Kernels vp-wl2 mutant High accumulation [3][4]

Tomato Fruit Zeta mutant High accumulation [17]

Arabidopsis thaliana zds mutant High accumulation [17]

Regulation of ζ-Carotene Metabolism
The flux of metabolites through the ζ-carotene node of the carotenoid pathway is intricately

regulated at the transcriptional level, primarily in response to light and developmental cues.
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Light-Mediated Regulation
Light is a major environmental signal that controls carotenoid biosynthesis.[1][11]

Photoreceptors such as phytochromes and cryptochromes perceive light signals and initiate a

signaling cascade that modulates the expression of carotenoid biosynthetic genes, including

PDS and ZDS.[1] Key transcription factors involved in this regulation include PHYTOCHROME-

INTERACTING FACTOR 1 (PIF1), which acts as a repressor in the dark, and LONG

HYPOCOTYL 5 (HY5), which is a positive regulator of photomorphogenesis and activates the

expression of carotenoid biosynthesis genes in the light.[1][18]

Simplified Light Regulation of Carotenoid Biosynthesis.

Developmental Regulation
The expression of genes encoding enzymes in the carotenoid pathway is also under

developmental control. For example, in carrot roots, the expression of ZDS1 and ZDS2 is

differentially regulated during development, with ZDS1 being essential for early development

and overall carotenoid synthesis.[19] In tomato fruit, the expression of carotenoid biosynthesis

genes is tightly coordinated during ripening, leading to the massive accumulation of lycopene.

[15]

Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of ζ-

carotene metabolism.

Carotenoid Extraction and HPLC-DAD Analysis
This protocol is adapted for the extraction and quantification of carotenoids from plant tissues.

[1][8][18][20][21]

Materials:

Fresh or freeze-dried plant tissue

Liquid nitrogen

Mortar and pestle
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Hexane:acetone:ethanol (2:1:1, v/v/v) extraction solvent

Saturating sodium chloride (NaCl) solution

Anhydrous sodium sulfate

Rotary evaporator or nitrogen stream

HPLC system with a C30 reverse-phase column and a diode-array detector (DAD)

Mobile phase: Methanol (A) and Methyl-tert-butyl ether (MTBE) (B)

Procedure:

Homogenize a known weight of fresh or freeze-dried plant tissue (e.g., 100-500 mg) to a fine

powder in a mortar and pestle using liquid nitrogen.

Transfer the powdered tissue to a centrifuge tube and add the extraction solvent (e.g., 5-10

mL).

Vortex vigorously for 1-2 minutes and then sonicate for 5-10 minutes in an ultrasonic bath.

Add a saturating NaCl solution (e.g., 1-2 mL) to facilitate phase separation and vortex again.

Centrifuge at 4,000-5,000 x g for 5-10 minutes at 4°C.

Carefully collect the upper organic phase containing the carotenoids and transfer it to a new

tube.

Repeat the extraction (steps 2-6) on the pellet until the tissue is colorless.

Pool the organic phases and dry them over anhydrous sodium sulfate.

Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C or

under a gentle stream of nitrogen.

Re-dissolve the dried carotenoid extract in a known volume of the initial mobile phase (e.g.,

1-2 mL of Methanol:MTBE).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

Inject an aliquot (e.g., 20 µL) into the HPLC system.

Separate the carotenoids using a C30 column with a gradient of methanol and MTBE. A

typical gradient might be: 0-15 min, 95% A, 5% B; 15-30 min, linear gradient to 50% A, 50%

B; 30-40 min, hold at 50% A, 50% B; followed by a return to initial conditions.

Monitor the elution of carotenoids using a DAD detector at wavelengths between 280 and

550 nm. ζ-Carotene typically shows absorption maxima around 400 nm.

Identify and quantify ζ-carotene by comparing its retention time and absorption spectrum

with that of an authentic standard.

Workflow for Carotenoid Extraction and HPLC Analysis.

Heterologous Expression and Purification of a
Membrane-Bound Carotenoid Biosynthesis Enzyme
(e.g., ZDS) in E. coli
This protocol provides a general framework for the expression and purification of a plant

membrane-bound enzyme like ZDS in a bacterial system.[20][21][22][23]

Materials:

E. coli expression strain (e.g., BL21(DE3))

Expression vector with an affinity tag (e.g., pET vector with a His-tag)

LB medium and appropriate antibiotics

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, DNAse

I)

Solubilization buffer (e.g., Lysis buffer with 1-2% (w/v) detergent like DDM or Triton X-100)
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Wash buffer (e.g., Solubilization buffer with 20 mM imidazole)

Elution buffer (e.g., Solubilization buffer with 250 mM imidazole)

Affinity chromatography resin (e.g., Ni-NTA agarose)

Ultracentrifuge

Procedure:

Cloning and Transformation: Clone the full-length cDNA of the target enzyme (e.g., ZDS) into

the expression vector. Transform the construct into the E. coli expression strain.

Expression: a. Inoculate a starter culture of the transformed E. coli in LB medium with the

appropriate antibiotic and grow overnight at 37°C. b. Inoculate a larger volume of LB medium

with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8. c. Induce protein

expression by adding IPTG to a final concentration of 0.1-1 mM. d. Continue to grow the

culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to promote

proper protein folding.

Cell Lysis and Membrane Isolation: a. Harvest the cells by centrifugation (e.g., 6,000 x g for

15 minutes at 4°C). b. Resuspend the cell pellet in ice-cold lysis buffer. c. Lyse the cells

using a French press or sonication. d. Remove unbroken cells and debris by low-speed

centrifugation (e.g., 10,000 x g for 20 minutes at 4°C). e. Isolate the membrane fraction from

the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

Solubilization: a. Resuspend the membrane pellet in solubilization buffer. b. Incubate with

gentle agitation for 1-2 hours at 4°C to solubilize the membrane proteins. c. Remove

insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

Purification: a. Incubate the solubilized protein fraction with the equilibrated affinity resin for

1-2 hours at 4°C. b. Load the resin onto a chromatography column and wash with several

column volumes of wash buffer to remove non-specifically bound proteins. c. Elute the target

protein with elution buffer.

Analysis: Analyze the purified protein by SDS-PAGE and confirm its identity by Western

blotting or mass spectrometry.
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Conclusion
ζ-Carotene occupies a central and indispensable position in carotenoid metabolism. Its

formation and subsequent conversion are tightly regulated by a suite of dedicated enzymes

whose activities are controlled by both developmental programs and environmental signals,

most notably light. Understanding the intricacies of ζ-carotene metabolism is not only

fundamental to plant biology but also holds significant potential for the metabolic engineering of

crops with enhanced nutritional value and for the development of novel therapeutic agents that

target this vital pathway. The quantitative data, experimental protocols, and pathway diagrams

presented in this guide offer a comprehensive resource for researchers dedicated to advancing

our knowledge in this vibrant field of study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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